molecular formula C21H27Cl4N3O B094915 Acridine mustard CAS No. 146-59-8

Acridine mustard

Cat. No.: B094915
CAS No.: 146-59-8
M. Wt: 479.3 g/mol
InChI Key: PWGOWIIEVDAYTC-UHFFFAOYSA-N
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Description

Acridine mustard is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its potent biological activities, particularly its anticancer properties. It is a type of alkylating agent that interacts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cell death. This compound has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

Target of Action

Acridine mustard primarily targets DNA within cells . The unique planar ring structure of acridine allows it to act as a DNA intercalator . This means that the compound can insert itself between the base pairs of the DNA double helix, disrupting its structure and function .

Mode of Action

The interaction of this compound with DNA involves intercalation . This process disrupts the normal functioning of DNA and inhibits key enzymes such as topoisomerases and telomerases . These enzymes play crucial roles in DNA replication and cell division, so their inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its intercalation into DNA can disrupt normal DNA replication and transcription processes . This disruption can lead to errors in the production of proteins and other genetic materials, which can trigger cell death . Furthermore, this compound has been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and telomerases .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) processes . The compound’s planar structure and cationic ionization facilitate its absorption and distribution within the body . The pharmacokinetic profile of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The primary result of this compound’s action is the induction of cell death, particularly in rapidly dividing cells such as cancer cells . By intercalating into DNA and inhibiting key enzymes, this compound disrupts normal cell division and triggers cell death . This makes it a potent anti-cancer agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be enhanced when used in conjunction with other bioactive substances such as DNA repair protein inhibitors . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

Acridine Mustard, like other acridine derivatives, interacts with various enzymes, proteins, and other biomolecules. The unique planar ring structure of this compound allows it to interact appreciably with different biomolecular targets .

Cellular Effects

This compound has a broad range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves DNA intercalation, which impacts biological processes involving DNA and related enzymes . It can inhibit topoisomerase or telomerase enzymes and cause changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine mustard can be synthesized through several synthetic routes. One common method involves the reaction of acridine with nitrogen mustards. The process typically includes the following steps:

    Nitration: Acridine is nitrated to form nitroacridine.

    Reduction: The nitro group is reduced to an amino group, resulting in aminoacridine.

    Alkylation: The aminoacridine is then alkylated with a nitrogen mustard to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Acridine mustard undergoes several types of chemical reactions, including:

    Alkylation: It can alkylate DNA, leading to cross-linking and strand breaks.

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Alkylation: Typically involves nitrogen mustards under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols are often used.

Major Products:

    DNA Adducts: Formed during alkylation, leading to DNA damage.

    Oxidized Derivatives: Various oxidized forms of this compound.

    Substituted Acridines: Products of substitution reactions.

Scientific Research Applications

Acridine mustard has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in studying chemical reactions.

    Biology: Employed in the study of DNA interactions and as a tool for investigating cellular processes.

    Medicine: Extensively researched for its anticancer properties. It is used in chemotherapy for treating various cancers.

    Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.

Comparison with Similar Compounds

    Amsacrine: Another acridine derivative with anticancer properties.

    Quinacrine: An acridine derivative used as an antimalarial and in the treatment of giardiasis.

    Proflavine: An acridine derivative with antibacterial properties.

Comparison:

    Acridine Mustard vs. Amsacrine: Both compounds are used in cancer therapy, but this compound is more potent due to its stronger DNA alkylating ability.

    This compound vs. Quinacrine: While both intercalate into DNA, this compound is primarily used for its anticancer properties, whereas quinacrine is used for its antimalarial and antibacterial effects.

    This compound vs. Proflavine: this compound is more toxic and potent, making it suitable for cancer treatment, whereas proflavine is used for its antibacterial properties.

This compound stands out due to its potent DNA alkylating ability, making it a valuable compound in cancer therapy. Its unique mechanism of action and broad range of applications highlight its significance in scientific research and medicine.

Properties

IUPAC Name

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O.2ClH/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21;;/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOWIIEVDAYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O.2ClH, C21H27Cl4N3O
Record name ICR 170
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DSSTOX Substance ID

DTXSID8073893
Record name 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride
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Molecular Weight

479.3 g/mol
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Physical Description

Icr 170 appears as yellow crystalline or chunky solid. (NTP, 1992), Yellow solid; [CAMEO]
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Record name Acridine mustard
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CAS No.

146-59-8
Record name ICR 170
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Acridine mustard
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Record name 2-Methoxy-6-chloro-9-[3-[ethyl(2-chloroethyl)amino]propylamino]acridine dihydrochloride
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Record name 6-chloro-9-[[3-[(2-chloroethyl)ethylamino]propyl]amino]-2-methoxyacridine dihydrochloride
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Record name ACRIDINE MUSTARD
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Melting Point

464 to 465 °F (decomposes) (NTP, 1992)
Record name ICR 170
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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